The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule with potential applications in medicinal chemistry. This compound is characterized by its diverse functional groups, which may contribute to its biological activity.
The compound belongs to the class of triazole derivatives, which are known for their significant pharmacological activities, including antifungal and anticancer properties. It also contains an oxazole ring, which is often associated with various biological activities.
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
The reaction conditions often involve specific solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., palladium or copper) to optimize yields and purity. Temperature control and reaction time are critical to ensure successful synthesis.
The molecular formula for this compound is C25H26N4O5, indicating a complex structure with multiple rings and functional groups.
CC(C)Oc(cc1)ccc1-c1nc(COC(c2c(C)n(-c(cc3)ccc3OC)nn2)=O)c(C)o1The compound features:
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity of each functional group is essential for predicting the outcomes of these reactions. For example, the oxazole ring can undergo electrophilic aromatic substitution due to its electron-rich nature.
The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
While specific data on melting point and boiling point may not be readily available, general observations include:
The chemical properties include reactivity patterns typical of triazole and oxazole compounds:
This compound has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: